Ethyl 2,3,3-trimethylcyclopropene-1-carboxylate
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Overview
Description
Ethyl 2,3,3-trimethylcyclopropene-1-carboxylate is an organic compound characterized by a cyclopropene ring substituted with ethyl and carboxylate groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2,3,3-trimethylcyclopropene-1-carboxylate typically involves the cyclopropanation of suitable precursors. One common method is the reaction of ethyl diazoacetate with 2,3,3-trimethylcyclopropene under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as rhodium or copper complexes to facilitate the formation of the cyclopropene ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclopropanation reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The process may also include purification steps such as distillation or recrystallization to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2,3,3-trimethylcyclopropene-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carboxylate group to an alcohol or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethyl or carboxylate groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions, often in the presence of a base or catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or other reduced derivatives.
Substitution: Formation of substituted cyclopropene derivatives with various functional groups.
Scientific Research Applications
Ethyl 2,3,3-trimethylcyclopropene-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of ethyl 2,3,3-trimethylcyclopropene-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo various chemical transformations, which can influence biological processes or chemical reactions. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Ethyl 2,3,3-trimethylcyclopropene-1-carboxylate can be compared with other cyclopropene derivatives, such as:
- Mthis compound
- Propyl 2,3,3-trimethylcyclopropene-1-carboxylate
- Butyl 2,3,3-trimethylcyclopropene-1-carboxylate
These compounds share similar structural features but differ in the alkyl group attached to the carboxylate moiety. The uniqueness of this compound lies in its specific ethyl substitution, which can influence its reactivity and applications.
Properties
IUPAC Name |
ethyl 2,3,3-trimethylcyclopropene-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O2/c1-5-11-8(10)7-6(2)9(7,3)4/h5H2,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRMKXSCOCAPOET-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C1(C)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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